molecular formula C17H17N3O3 B6135035 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6135035
M. Wt: 311.33 g/mol
InChI Key: QGUVQNXZUHWARM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMH-21, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. This compound is a member of the pyrimidinetrione family and has been shown to possess anti-cancer properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by activating the p53 pathway. This pathway is responsible for regulating cell growth and division, and is often disrupted in cancer cells.
Biochemical and Physiological Effects
1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound is capable of inhibiting the growth and proliferation of cancer cells. Additionally, 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a therapeutic agent. This compound has been shown to have anti-cancer properties and may be effective in treating a variety of cancer types. However, one limitation of using 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its relatively recent discovery. More research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Future Directions

There are several future directions for research involving 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new synthetic methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent. Other future directions for research involving 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of new drug delivery methods and the exploration of its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 1H-indole-3-carboxaldehyde with ethyl acetoacetate, followed by the addition of tert-butylamine and chloroacetyl chloride. The resulting product is then treated with hydrochloric acid to yield 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Studies have shown that 1-tert-butyl-5-(1H-indol-3-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-cancer properties and is capable of inducing apoptosis in cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.

properties

IUPAC Name

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-17(2,3)20-15(22)12(14(21)19-16(20)23)8-10-9-18-13-7-5-4-6-11(10)13/h4-9,22H,1-3H3,(H,19,21,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUVQNXZUHWARM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C(=O)NC1=O)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=C(C(=O)NC1=O)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

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